N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CT-98024 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The synthesis begins with the formation of a pyrimidine core, which is achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Imidazole Ring:
Substitution Reactions: Various substitution reactions are carried out to introduce the dichlorophenyl and nitro groups onto the pyrimidine and imidazole rings, respectively.
Final Coupling: The final step involves coupling the intermediate with an amine derivative to form CT-98024.
Industrial Production Methods
Industrial production of CT-98024 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
CT-98024 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in CT-98024 can undergo reduction to form an amino derivative.
Substitution: The dichlorophenyl group can participate in various substitution reactions, allowing for the modification of the compound’s chemical structure.
Cyclization: The imidazole ring can undergo cyclization reactions, leading to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Substitution: Reagents such as sodium hydride and alkyl halides are used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts, depending on the specific reaction pathway.
Major Products
The major products formed from these reactions include various derivatives of CT-98024, each with potentially different biological activities and applications.
Scientific Research Applications
CT-98024 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of GSK-3 and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of GSK-3 in cell signaling, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
CT-98024 exerts its effects by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK-3 leads to the activation of glycogen synthase, which enhances glycogen synthesis and improves glucose homeostasis. Additionally, GSK-3 inhibition affects several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
CT-98024 is often compared with other GSK-3 inhibitors, such as:
CHIR-99021: Another potent GSK-3 inhibitor with similar applications in diabetes and neurodegenerative disease research.
SB-216763: A selective GSK-3 inhibitor used in various biological studies.
AR-A014418: Known for its specificity towards GSK-3 and its use in studying the enzyme’s role in cellular processes.
CT-98024 stands out due to its high potency and selectivity, making it a valuable tool in both basic and applied research .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N9O2/c21-11-1-2-12(14(22)9-11)17-13(19-25-6-7-26-19)10-28-20(30-17)27-8-5-24-16-4-3-15(31(32)33)18(23)29-16/h1-4,6-7,9-10H,5,8H2,(H,25,26)(H3,23,24,29)(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXSHIIGXVOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433308 | |
Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556813-39-9 | |
Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 556813-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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